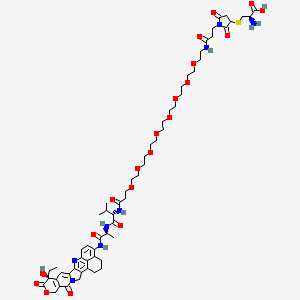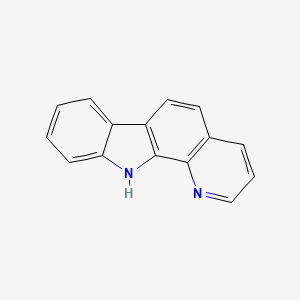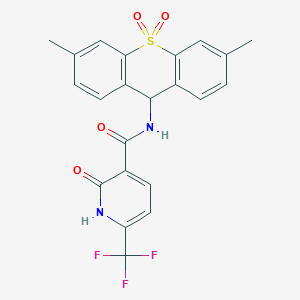
Hsd17B13-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-6 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by this compound has shown potential in reducing liver inflammation and fibrosis, making it a promising candidate for therapeutic development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for higher throughput.
Continuous flow chemistry: Implementing continuous flow processes to enhance reaction efficiency and safety.
Automated purification: Utilizing automated chromatographic systems for large-scale purification
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Applications De Recherche Scientifique
Hsd17B13-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism.
Biology: Investigated for its effects on liver cells and its potential to reduce lipid accumulation and inflammation.
Medicine: Explored as a therapeutic candidate for the treatment of NAFLD and NASH.
Mécanisme D'action
Hsd17B13-IN-6 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids within the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases liver inflammation and fibrosis. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its normal reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure.
Hsd17B13-IN-2: Similar in function but with variations in the core structure and functional groups.
Hsd17B13-IN-3: A potent inhibitor with a different mechanism of binding to HSD17B13.
Uniqueness
Hsd17B13-IN-6 is unique due to its specific binding affinity and selectivity for HSD17B13. It has shown higher efficacy in reducing liver inflammation and fibrosis compared to other inhibitors. Its unique chemical structure allows for better pharmacokinetic properties, making it a more promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C22H17F3N2O4S |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
N-(3,6-dimethyl-10,10-dioxo-9H-thioxanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N2O4S/c1-11-3-5-13-16(9-11)32(30,31)17-10-12(2)4-6-14(17)19(13)27-21(29)15-7-8-18(22(23,24)25)26-20(15)28/h3-10,19H,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
VPSOYOCAEOMUKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(C3=C(S2(=O)=O)C=C(C=C3)C)NC(=O)C4=CC=C(NC4=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


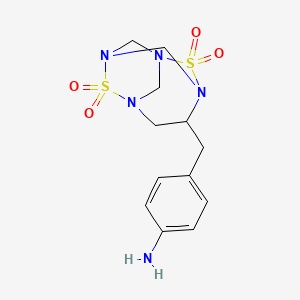
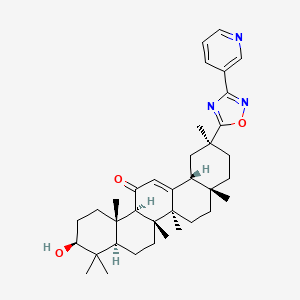
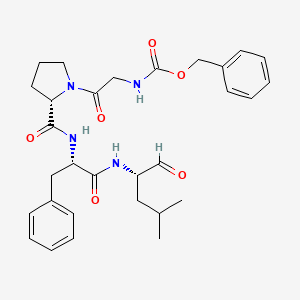
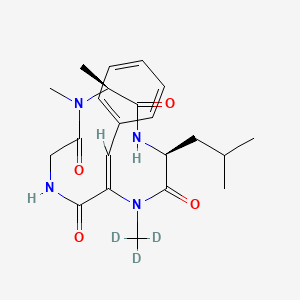
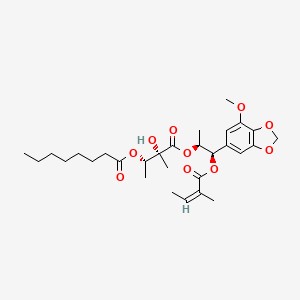

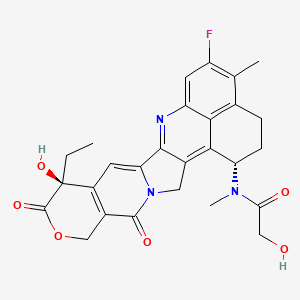
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
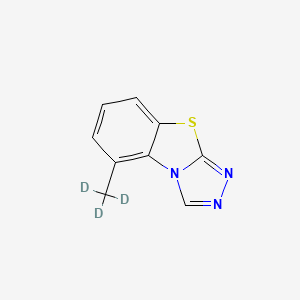
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

